Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a unique structure with an ethyl ester group, a benzyl group, an iodine atom, and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Esterification: The carboxylic acid group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Azido, thiol, or alkoxy-substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The iodine atom and benzyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
- Ethyl 1-benzyl-4-iodo-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxamide
Comparison: Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate stands out due to the presence of both the iodine atom and the methyl group on the pyrazole ring, which may enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H15IN2O2 |
---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-iodo-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-19-14(18)13-12(15)10(2)17(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
GZXMGXNBSIIYDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.